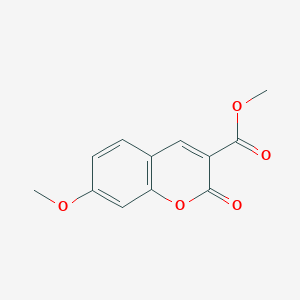![molecular formula C4H3N5S2 B13115452 7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol CAS No. 62871-67-4](/img/structure/B13115452.png)
7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione typically involves multi-component reactions. One common method includes the reaction of 1,3,4-thiadiazole-amines with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is carried out in ethanol at room temperature, yielding the desired product in high yields (90-97%) within a short reaction time (25-30 minutes) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis process. Microwave-assisted synthesis and solvent-free conditions are also explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: Its derivatives are explored for their potential therapeutic effects against various diseases.
作用機序
The mechanism of action of 7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
[1,3,4]Thiadiazolo[3,2-a]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Thiazolo[4,5-d]pyrimidine: Another heterocyclic compound with a fused ring system, exhibiting different biological activities.
Uniqueness
7-Amino-[1,2,3]thiadiazolo[5,4-d]pyrimidine-5(4H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for further research and development .
特性
CAS番号 |
62871-67-4 |
|---|---|
分子式 |
C4H3N5S2 |
分子量 |
185.2 g/mol |
IUPAC名 |
7-amino-6H-thiadiazolo[5,4-d]pyrimidine-5-thione |
InChI |
InChI=1S/C4H3N5S2/c5-2-1-3(11-9-8-1)7-4(10)6-2/h(H3,5,6,7,10) |
InChIキー |
PMUWYAUFNZXJPC-UHFFFAOYSA-N |
正規SMILES |
C12=C(NC(=S)N=C1SN=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)
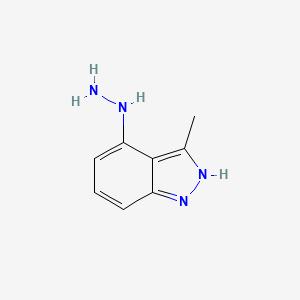
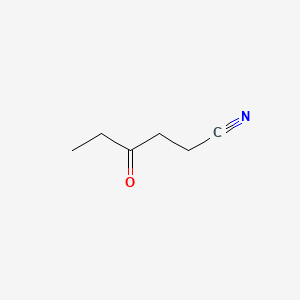
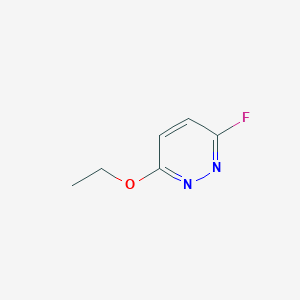
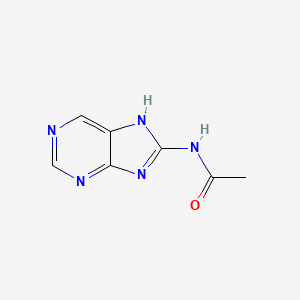
![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)

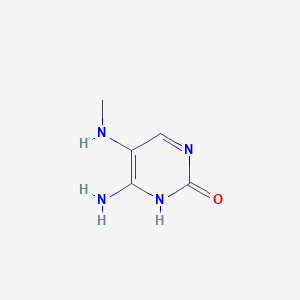

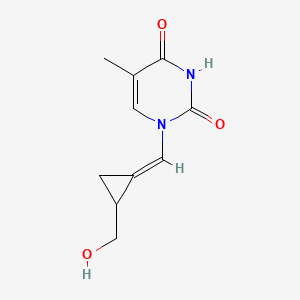
![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
